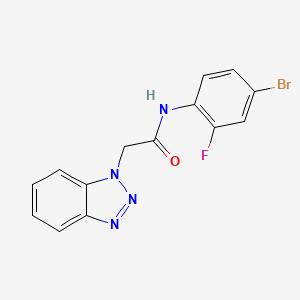
2-(1H-benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of benzotriazole and halogenated phenyl groups in its structure suggests potential utility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide typically involves the reaction of 1H-benzotriazole with 4-bromo-2-fluoroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The halogenated phenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzotriazole moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The halogenated phenyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-benzotriazol-1-yl)-N-phenylacetamide
- 2-(1H-benzotriazol-1-yl)-N-(4-chlorophenyl)acetamide
- 2-(1H-benzotriazol-1-yl)-N-(4-methylphenyl)acetamide
Uniqueness
2-(1H-benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms in its structure. These halogens can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from other benzotriazole derivatives.
Propiedades
Fórmula molecular |
C14H10BrFN4O |
|---|---|
Peso molecular |
349.16 g/mol |
Nombre IUPAC |
2-(benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10BrFN4O/c15-9-5-6-11(10(16)7-9)17-14(21)8-20-13-4-2-1-3-12(13)18-19-20/h1-7H,8H2,(H,17,21) |
Clave InChI |
GIXUMLIOVMNPNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=C(C=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


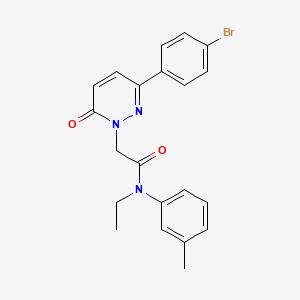
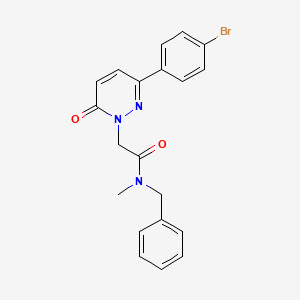

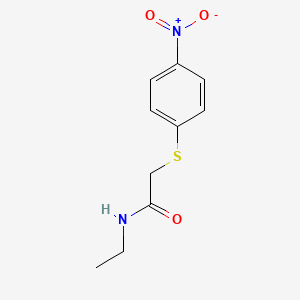
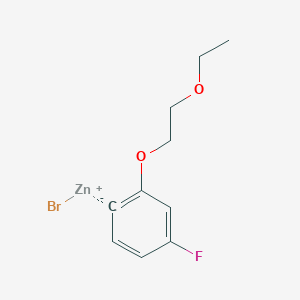
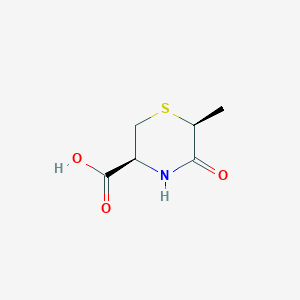
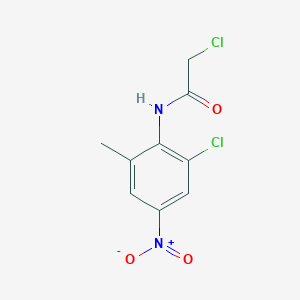
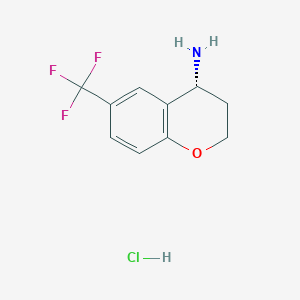
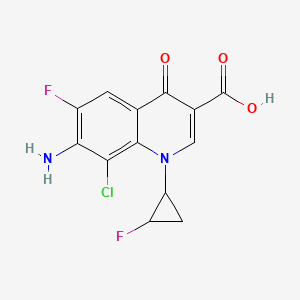
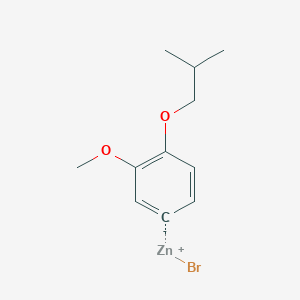
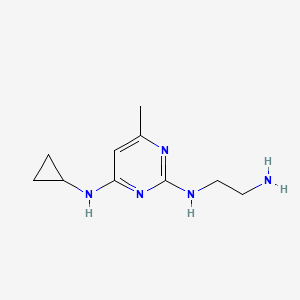
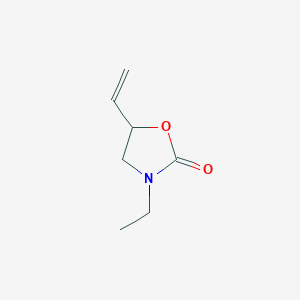
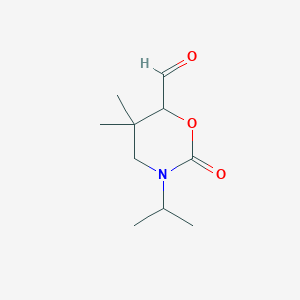
![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)
